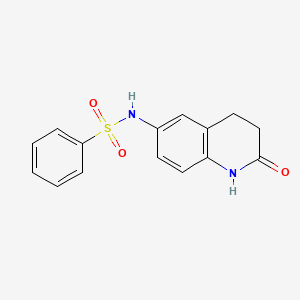

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a benzenesulfonamide group

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c18-15-9-6-11-10-12(7-8-14(11)16-15)17-21(19,20)13-4-2-1-3-5-13/h1-5,7-8,10,17H,6,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQFJUXZUHUIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically begins with the preparation of 2-oxo-1,2,3,4-tetrahydroquinoline. This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.

Sulfonamide Formation: The next step involves the introduction of the benzenesulfonamide group. This is usually accomplished by reacting the 2-oxo-1,2,3,4-tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Reaction Conditions: The reactions are typically carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo oxidation reactions to form quinoline N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Antimicrobial Activity: It exhibits antimicrobial properties, which can be explored for the development of new antibiotics.

Medicine:

Drug Development: Due to its biological activity, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry:

Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

- 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

Comparison:

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound differs in the position of the substituent on the quinoline ring, which can affect its chemical reactivity and biological activity.

- 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: The presence of a chlorine atom and an ethyl group introduces additional steric and electronic effects, potentially altering its interactions with biological targets.

- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is an impurity of Cilostazol and has different pharmacological properties due to the presence of the oxy group.

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of the quinoline and benzenesulfonamide moieties, which confer distinct chemical and biological properties.

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H13N3O5S

Molecular Weight: 347.3 g/mol

IUPAC Name: 2-nitro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide

Canonical SMILES: C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3N+[O-]

The compound features a quinoline core structure that is known for its biological activity. The presence of both sulfonamide and nitro groups enhances its potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition: The sulfonamide group can mimic natural substrates, allowing the compound to inhibit specific enzymes involved in metabolic pathways.

- Bioreduction of Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against cancer cells.

Antitumor Activity

Research has demonstrated that derivatives of tetrahydroquinoline exhibit notable antitumor properties. For instance, several synthesized compounds based on the tetrahydroquinoline structure showed IC50 values significantly lower than that of Doxorubicin, a standard chemotherapy drug:

| Compound ID | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |

|---|---|---|

| 32 | 2.5 | More potent |

| 25 | 3 | More potent |

| 41 | 5 | More potent |

| 35 | 10 | More potent |

| 33 | 12 | More potent |

| 37 | 12.5 | More potent |

| 28 | 25 | Nearly as active |

These findings suggest that this compound and its derivatives could be developed as effective anticancer agents.

Anti-inflammatory Effects

Recent studies have explored the potential of tetrahydroquinoline derivatives in treating autoimmune diseases by targeting RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the differentiation of Th17 cells involved in inflammation:

- Bioavailability Studies: A derivative exhibited improved bioavailability compared to existing treatments, showing efficacy in mouse models for conditions such as psoriasis and rheumatoid arthritis without adverse effects after two weeks of administration .

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives: A study synthesized various derivatives of tetrahydroquinoline and evaluated their biological activities against cancer cell lines. The results indicated that certain modifications significantly enhanced antitumor potency .

- Mechanistic Studies: Research focusing on the mechanism of action revealed that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Comparative Studies with Standard Drugs: The effectiveness of these compounds was often compared with established chemotherapeutics like Doxorubicin and showed promising results in terms of lower IC50 values and reduced side effects .

Q & A

Q. What are the established synthetic routes for N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

-

Methodological Answer : The synthesis typically involves sulfonamide coupling between a tetrahydroquinolinone derivative and benzenesulfonyl chloride. A base (e.g., triethylamine) is used to deprotonate the amine group, facilitating nucleophilic attack on the sulfonyl chloride. Reaction conditions (e.g., dichloromethane solvent, reflux) are critical for yield optimization. Purification via flash column chromatography (80–100% ethyl acetate in hexane) is recommended to isolate the product . For analogous compounds, substituents on the quinoline core may require tailored protection/deprotection strategies to avoid side reactions .

-

Key Reaction Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 6-Amino-tetrahydroquinolinone, benzenesulfonyl chloride | Sulfonamide bond formation |

| 2 | Triethylamine, dichloromethane, reflux | Base activation and solvent |

| 3 | Column chromatography (ethyl acetate/hexane) | Purification |

Q. Which spectroscopic techniques are most reliable for structural characterization?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the tetrahydroquinoline core and sulfonamide linkage. Key signals include the carbonyl (C=O) at ~170 ppm in ¹³C NMR and aromatic protons at δ 6.8–8.0 ppm in ¹H NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks). For example, a related compound, 4-cyclohexyl-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide, showed m/z 399.21 .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, though requires high-purity crystals .

Q. What are the common chemical transformations of this compound?

- Methodological Answer : The sulfonamide group is reactive in nucleophilic substitutions, while the tetrahydroquinoline core undergoes oxidation or reduction:

- Oxidation : The C=O group can form quinone derivatives under strong oxidizing conditions (e.g., KMnO₄) .

- Reduction : NaBH₄ reduces the carbonyl to an alcohol, altering solubility and bioactivity .

- Substitution : Halogenation at the benzene ring (e.g., using NBS) introduces functional handles for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonamide coupling?

- Methodological Answer : Low yields often stem from incomplete activation of the amine or competing hydrolysis of sulfonyl chloride. Strategies include:

- Temperature Control : Maintain reflux (40–50°C) to balance reaction rate and side reactions .

- Solvent Choice : Use anhydrous DMF or dichloromethane to minimize moisture .

- Stoichiometry : A 1.5:1 molar ratio of sulfonyl chloride to amine ensures excess electrophile .

- Monitoring : TLC or in-situ IR tracks reaction progress and identifies intermediates .

Q. How can contradictions in NMR data during structural elucidation be resolved?

- Methodological Answer : Discrepancies between predicted and observed NMR signals may arise from dynamic effects (e.g., rotamers) or impurities. Solutions:

- Variable Temperature NMR : Identifies conformational exchange broadening (e.g., sulfonamide N–H rotation) .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously .

- Comparative Analysis : Cross-check with structurally analogous compounds (e.g., N-(1-benzyl-2-oxo-tetrahydroquinolin-6-yl)sulfonamides) .

Q. What computational strategies predict binding affinities to biological targets (e.g., enzymes)?

- Methodological Answer :

-

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the sulfonamide group and active-site residues .

-

Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility .

-

QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzene) with inhibitory activity .

- Example Binding Data Table :

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.2 | Sulfonamide–Arg120, C=O–Tyr355 |

| HDAC6 | -7.8 | Quinoline–Zn²⁺, benzene–Phe680 |

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across studies?

- Methodological Answer : Variations in bioassay protocols (e.g., cell lines, incubation times) often explain contradictions. Standardize:

- Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .

- Dose-Response Curves : Calculate IC₅₀ values with ≥3 replicates to ensure reproducibility .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance solubility without compromising activity?

- Methodological Answer :

- Polar Substituents : Introduce –OH or –OCH₃ at the benzene ring (improves aqueous solubility; see for 2,4-dimethoxy analogs) .

- Alkyl Chains : Ethyl or propyl groups on the tetrahydroquinoline nitrogen balance lipophilicity and membrane permeability .

- Salt Formation : Convert the sulfonamide to a sodium salt for parenteral formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.